molecular formula C6H13NO B021406 Perhydro-1,5-oxazocine CAS No. 107261-17-6

Perhydro-1,5-oxazocine

Cat. No. B021406
CAS RN: 107261-17-6
M. Wt: 115.17 g/mol
InChI Key: BMTZFAWRALJMOS-UHFFFAOYSA-N
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Description

Perhydro-1,5-oxazocine is a chemical compound with the CAS number 107261-17-6 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of Perhydro-1,5-oxazocine can be found in various databases . The molecular formula is not explicitly mentioned in the sources, but it is related to the oxazocine family of compounds .


Chemical Reactions Analysis

A novel and efficient method for the regioselective synthesis of the benzo[f]pyrimido[4,5-b][1,5]oxazocine as a novel tricyclic system has been developed via inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in room temperature and short reaction times under mild conditions, followed by amination with some secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of Perhydro-1,5-oxazocine can be found in various databases . These include its molecular structure, melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Peracid oxidation of perhydro-1,2-oxazolo[3,2-c][1,4]oxazines leads to the formation of aldonitrone and its hydroxylamine tautomer, which undergo stereoselective cycloaddition with styrene (Ali & Al-Muallem, 1993).
    • A study on the coordination chemistry of oxazoline ligands highlighted their versatility in ligand design, straightforward synthesis, and modulation of chiral centers for transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).
    • An efficient two-step strategy for the regioselective synthesis of 5H-benzo[f]pyrimido[4,5-b][1,5]oxazocine, a novel tricyclic system, was developed using 2,4-dichloro-5-(ch (Afrough & Eshghi, 2021).
  • Biological and Medicinal Applications :

    • Novel pyrimido[4,5-b][1,5]oxazocine derivatives demonstrated potent in vivo NK1 antagonist activity, indicating potential therapeutic applications (Seto, Tanioka, Ikeda, & Izawa, 2005).
    • Oxazole-based compounds, closely related to oxazocines, have shown promise as anticancer agents due to their structural and chemical diversity, enabling various interactions with enzymes and receptors (Chiacchio et al., 2020).
  • Pharmacology and Drug Design :

    • The conformational analysis of perhydro-oxazolo[3,4-a] pyridine and some perhydro-oxazino[3,4-c][1,3]oxazines using molecular mechanics has provided insights aligning well with experimental data, beneficial in drug design processes (Fernández, Carballeira, & Ríos, 1991).
    • The synthesis of dibenz[b,f][1,5]oxazocine derivatives showed selective κ-opioid receptor agonist activity, important for developing new analgesics or treatments for addiction (Mitra et al., 2011).
  • Material Science and Chemistry :

    • Palladium-catalyzed oxa-(4+4)-cycloaddition between 1-azadienes and (2-hydroxymethyl)allyl carbonates produces polycyclic 1,5-oxazocines and monocyclic heterocycles with complete regioselectivity, useful in material science (Garrec et al., 2021).

Future Directions

The future directions of research on Perhydro-1,5-oxazocine could involve the development of more efficient synthesis methods, exploration of its potential biological activities, and investigation of its mechanism of action . Further studies could also focus on the development of novel derivatives of Perhydro-1,5-oxazocine and their potential applications .

properties

IUPAC Name

1,5-oxazocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-3-7-4-2-6-8-5-1/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTZFAWRALJMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147985
Record name Perhydro-1,5-oxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perhydro-1,5-oxazocine

CAS RN

107261-17-6
Record name Perhydro-1,5-oxazocine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107261176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perhydro-1,5-oxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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